Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with multiple functional groups, including a chloro-nitrobenzamido group, a fluorophenylcarbamoyl group, and an ethyl ester group. The presence of these diverse functional groups makes it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as nitration, chlorination, amidation, and esterification. Each step requires specific reagents and conditions to ensure the desired functional groups are correctly attached to the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse functional groups that can interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate depends on its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chloro-3-nitrobenzamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate: A structurally similar compound with a cycloocta[b]thiophene core.
Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate: Another similar compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O6S/c1-3-33-22(30)17-11(2)18(20(29)25-15-7-5-4-6-14(15)24)34-21(17)26-19(28)12-8-9-13(23)16(10-12)27(31)32/h4-10H,3H2,1-2H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMBUIFJQLWONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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